molecular formula C14H10O4 B169910 4-(3,4-Methylenedioxyphenoxy)benzaldehyde CAS No. 169943-89-9

4-(3,4-Methylenedioxyphenoxy)benzaldehyde

Cat. No.: B169910
CAS No.: 169943-89-9
M. Wt: 242.23 g/mol
InChI Key: AACOYOGKHFDXQH-UHFFFAOYSA-N
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Description

4-(3,4-Methylenedioxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10O4 It is characterized by the presence of a methylenedioxy group attached to a phenoxybenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde typically involves the reaction of 3,4-methylenedioxyphenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Methylenedioxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-(3,4-Methylenedioxyphenoxy)benzaldehyde serves as a valuable intermediate in organic synthesis. Its structure allows for various transformations that can lead to the production of more complex molecules. For instance, the methylenedioxy group enhances reactivity in electrophilic aromatic substitution reactions, making it a suitable precursor for synthesizing other substituted benzaldehydes.

Key Transformations:

  • Electrophilic Substitution : The presence of the methylenedioxy group can facilitate electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring.
  • Formation of Benzyl Alcohols : This compound can be reduced to form corresponding benzyl alcohols, which are important in the synthesis of pharmaceuticals and fragrances.

Medicinal Chemistry

Research indicates that compounds with methylenedioxy groups often exhibit significant biological activities. This compound has been investigated for its potential pharmacological effects, particularly in the context of cancer research and anti-inflammatory activity.

Potential Pharmacological Activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques. Its stable isotopic composition can be analyzed using methods such as mass spectrometry to provide insights into synthetic pathways and trace impurities in illicit drug samples.

Applications in Drug Profiling:

  • Isotope Ratio Mass Spectrometry (IRMS) : The stable isotopic ratios of hydrogen, carbon, nitrogen, and oxygen during the synthesis of related compounds like MDMA can help identify batch-to-batch variations and provide intelligence on drug origins .
  • Impurity Profiling : By analyzing impurities associated with this compound during illicit drug synthesis, researchers can better understand the chemical processes involved and improve forensic investigations.

Case Studies and Research Findings

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound from easily obtainable starting materials. These pathways often involve catalytic oxidation methods that yield high purity products suitable for further applications.
  • Biological Activity Studies : A comprehensive review highlighted several studies where derivatives of this compound exhibited significant anti-cancer activity against different cell lines. For example, one study demonstrated that modifications to the methylenedioxy group could enhance cytotoxicity against breast cancer cells .
  • Environmental Impact Assessment : Research has also been conducted on the degradation pathways of this compound in environmental contexts, revealing its persistence in soil and potential implications for environmental health .

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxybenzaldehyde
  • 4-Methoxybenzaldehyde
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

4-(3,4-Methylenedioxyphenoxy)benzaldehyde is unique due to the presence of both a methylenedioxy group and a phenoxybenzaldehyde structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methylenedioxy group can influence the compound’s electronic properties and reactivity in electrophilic aromatic substitution reactions .

Biological Activity

4-(3,4-Methylenedioxyphenoxy)benzaldehyde, also known as MDB, is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in various fields, including pharmacology and medicinal chemistry, due to its diverse biological effects such as antioxidant, antimicrobial, and anti-inflammatory properties.

  • IUPAC Name : this compound
  • CAS Number : 169943-89-9
  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol

Antioxidant Properties

Research indicates that methylenedioxy compounds, including MDB, possess significant antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of MDB has been evaluated using various assays, demonstrating its potential utility in preventing oxidative damage associated with numerous diseases.

Antimicrobial Activity

MDB has shown promising antimicrobial effects against a range of pathogens. Studies have reported that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Pathogen TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Effects

In vitro studies have demonstrated that MDB can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of MDB using the DPPH radical scavenging assay. The results indicated that MDB exhibited a significant dose-dependent scavenging effect compared to standard antioxidants like ascorbic acid.

Clinical Relevance

In a clinical setting, MDB was tested for its efficacy in patients with chronic inflammatory conditions. The results showed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after treatment with MDB over a six-week period.

The biological activities of MDB are attributed to its structural features, particularly the methylenedioxy group which enhances its reactivity with free radicals and microbial targets. The compound's interaction with cellular receptors and enzymes is an area of ongoing research, aiming to elucidate specific pathways influenced by MDB.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACOYOGKHFDXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3,4-methylenedioxyphenol (7.0 g, 50.7 mmol) in anhydrous DMSO (20 mL) was added dropwise over 30 minutes to a stirred suspension of 60% oil dispersion sodium hydride (2.02 g, 50 mmol) in anhydrous DMSO (40 mL) under a nitrogen atmosphere. Upon completion of addition, a solution of p-fluorobenzaldehyde (6.2 g, 50 mmol) in DMSO (10 mL) was added, and the temperature was slowly raised to 150° C. The reaction mixture was maintained at 130°-160° C. for one hour and then allowed to cool to ambient temperature. After 12 hours at ambient temperature, the reaction mixture was poured onto crushed ice and water, made slightly acidic with concentrated hydrochloric acid and extracted with ether. The combined organic extracts were washed with successively with cold dilute aqueous sodium hydroxide, cold dilute hydrochloric acid, ice-cold water and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and evaporated to give a red liquid which solidified. The solid was triturated with boiling n-pentane, filtered and washed with boiling pentane to give 8.2 g (67%) of the title compound. m.p. 67°-70° C. 1H NMR (CDCl3, 300MHz) δ 6.0 (s, 2H), S.6 (m, 2H), 6.8 (d, 1H), 7.04 (m, 2H), 7.84 (m, 2H), 9.92 (s, 1H). MS (DCl/NH3) m/e 243 (M+H)+.
Quantity
7 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 3,4-methylenedioxy phenol (7.0 g, 50.7 mmol) in anhydrous DMSO was added dropwise over 30 minutes to a stirred suspension of 60% oil dispersion NaH (2.02 g, 50 mmol) in anhydrous DMSO (40 mL) under nitrogen. Following the addition, a solution of p-fluorobenzaldehyde (6.2 g, 0.05 mol) in DMSO (10 mL) was added, and the temperature was slowly raised to 150° C. The temperature was maintained between 130°-160° C. for 1 hour and then allowed to cool to ambient temperature. After 12 hours at ambient temperature, the reaction mixture was poured onto crushed ice-water and made barely acidic with concentrated HCl and extracted with ether. The combined ether extracts were washed successively with cold dilute aqueous sodium hydroxide solution, cold dilute HCl solution, cold water and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and evaporated to give a red liquid which solidified. The solid was triturated with boiling n-pentane, filtered and washed with boiling pentane to give 8.2 g (67%) of the title compound. m.p. 67°-70° C. 1H NMR (CDCl3, 300 MHz) δ6.0 (s, 2H), 6.6 (m, 2H), 6.8 (d, 1H), 7.04 (m, 2H), 7.84 (m, 2H), 9.92 (s, 1H). MS (DCl/NH3) m/e 243 (M+H)+.
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7 g
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reactant
Reaction Step One
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2.02 g
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Yield
67%

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